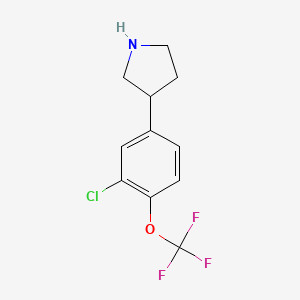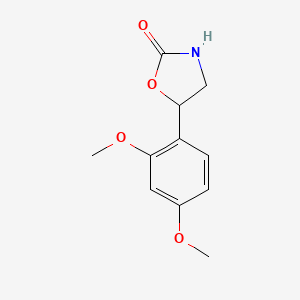
3-(6-Chloropyridin-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloropyridin-3-yl)propanenitrile: is an organic compound with the molecular formula C8H6ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom at the 6th position of the pyridine ring and a nitrile group at the 3rd position of the propyl chain makes this compound unique. It is used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Slow Evaporation Technique: Single crystals of the compound can be grown using the slow evaporation technique, which involves dissolving the compound in a suitable solvent and allowing it to evaporate slowly to form crystals.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as palladium or nickel may be used to facilitate certain reactions.
Major Products Formed:
Amines: Substitution of the chlorine atom with an amine group can form various amine derivatives.
Thiols: Substitution with thiols can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3-(6-Chloropyridin-3-yl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the interaction of pyridine derivatives with biological systems.
Medicine:
Pharmaceutical Research: It is used in the development of new pharmaceutical compounds due to its unique chemical properties.
Industry:
Wirkmechanismus
The mechanism of action of 3-(6-Chloropyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The chlorine atom on the pyridine ring and the nitrile group play crucial roles in its reactivity. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile: This compound has an additional oxo group, which alters its chemical properties and reactivity.
3-{(6-Chloropyridin-3-yl)methylamino}propanenitrile: This compound has a methylamino group, which affects its biological activity and applications.
Uniqueness: 3-(6-Chloropyridin-3-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of the nitrile group. These features make it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H7ClN2 |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
3-(6-chloropyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2H2 |
InChI-Schlüssel |
MXZUFCIIDKEJAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)




amine](/img/structure/B13594783.png)
